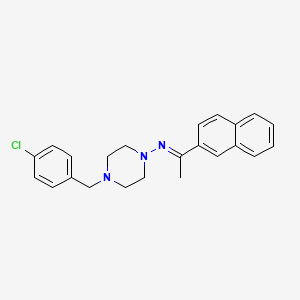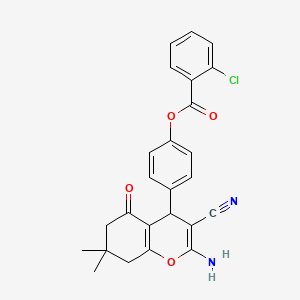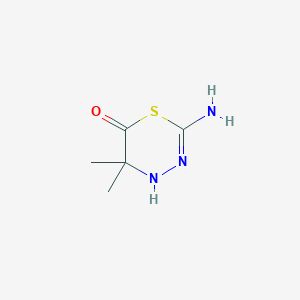
N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine is a complex organic compound that features a combination of a piperazine ring, a chlorobenzyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Introduction of the Chlorobenzyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorobenzyl group, often using a chlorobenzyl halide in the presence of a base.
Attachment of the Naphthyl Group: The final step involves the condensation of the intermediate with a naphthyl-containing aldehyde or ketone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyl ketones, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-phenylethyl)ethylidene)amine
- N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-thienyl)ethylidene)amine
Uniqueness
N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine is unique due to the presence of the naphthyl group, which can confer specific binding properties and biological activities not seen in similar compounds with different aromatic groups.
Properties
Molecular Formula |
C23H24ClN3 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-2-ylethanimine |
InChI |
InChI=1S/C23H24ClN3/c1-18(21-9-8-20-4-2-3-5-22(20)16-21)25-27-14-12-26(13-15-27)17-19-6-10-23(24)11-7-19/h2-11,16H,12-15,17H2,1H3/b25-18+ |
InChI Key |
SPHNQPCBXMOEGX-XIEYBQDHSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{(E)-[1-(naphthalen-2-yl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11658826.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11658827.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11658832.png)

![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11658843.png)
![4-({3-[6-({[4-(Acetyloxy)phenyl]carbonyl}amino)-1,3-benzoxazol-2-yl]phenyl}carbamoyl)phenyl acetate](/img/structure/B11658854.png)

![(6Z)-2-ethyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11658868.png)
![5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11658877.png)

![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B11658880.png)
![6-Amino-4-(4-chlorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11658888.png)

![2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B11658896.png)
